N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Description
N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a structurally complex acetamide derivative characterized by:
- A 3-methylphenyl group attached to the acetamide nitrogen.
- A piperazin-2-yl core modified with a 3-oxo group and a phenylcarbamothioyl substituent.
- An acetamide linker bridging the aromatic and heterocyclic moieties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-6-5-9-16(12-14)22-18(25)13-17-19(26)21-10-11-24(17)20(27)23-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3,(H,21,26)(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDZMIXGHXJMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiourea Group
The phenylcarbamothioyl (–NH–C(=S)–NH–Ph) group exhibits nucleophilic behavior due to the sulfur atom's electron-rich nature. Key reactions include:
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In Diels-Alder-like reactions, the thiourea sulfur attacks electrophilic carbodiimides, forming bicyclic structures (e.g., 2H-1,3,5-oxadiazine-2,4(3H)-diimines) .
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Alkylation at sulfur enhances lipophilicity, potentially modifying biological activity .
Hydrolysis Reactions
The acetamide (–NH–C(=O)–CH₂–) and thiourea groups undergo hydrolysis under distinct conditions:
| Functional Group | Conditions | Products | Source |
|---|---|---|---|
| Acetamide | Acidic (HCl) or basic (NaOH) | Carboxylic acid (–COOH) or carboxylate salt | |
| Thiourea | Strong base (e.g., KOH) | Urea (–NH–C(=O)–NH–) + H₂S |
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Hydrolysis of the acetamide group proceeds via nucleophilic attack at the carbonyl carbon, yielding 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetic acid.
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Thiourea hydrolysis is slower but produces urea derivatives, altering hydrogen-bonding capabilities .
Cyclization Reactions
The piperazine ring’s 3-oxo group and adjacent nitrogen atoms facilitate intramolecular cyclization:
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Microwave irradiation accelerates cyclization, forming heterocycles like pyrazolines, which are pharmacologically relevant .
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Acidic conditions promote lactam formation via dehydration.
Coordination Chemistry
The thiourea sulfur and carbonyl oxygen act as bidentate ligands for metal ions:
| Metal Ion | Conditions | Complex Structure | Source |
|---|---|---|---|
| Cu(II) | Methanol, room temperature | Square-planar complexes | |
| Zn(II) | Aqueous ethanol | Tetrahedral coordination |
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X-ray studies of analogous thioureas show intramolecular N–H⋯O hydrogen bonds stabilizing planar configurations .
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Metal complexes may enhance antioxidant or antimicrobial properties .
Thermal Decomposition
Thermogravimetric analysis (TGA) of related compounds reveals stability up to 130–140°C, followed by decomposition:
| Temperature Range | Major Degradation Products | Mechanism | Source |
|---|---|---|---|
| 140–200°C | Isothiocyanates (Ph–N=C=S) | Thiourea C–S bond cleavage | |
| >200°C | CO₂, NH₃, and aromatic fragments | Acetamide and piperazine pyrolysis |
Electrochemical Behavior
Cyclic voltammetry of nitro-containing analogs (e.g., nitrothiophene derivatives) suggests redox processes at –500 mV to –1,400 mV, involving nitro-group reduction and heterocyclic ring interactions . While the target compound lacks a nitro group, its thiourea moiety may exhibit similar electrochemical activity.
Scientific Research Applications
Oncology Applications
Recent studies have highlighted the compound's potential in cancer therapy:
- Targeting Oncogenic Fusion Proteins : A study identified piperacetazine as a direct inhibitor of the PAX3::FOXO1 fusion protein, which is implicated in alveolar rhabdomyosarcoma (RMS). This fusion protein is a validated target for drug development due to its role in oncogenesis. Piperacetazine was shown to inhibit transcriptional activity associated with this fusion protein, suggesting that derivatives of this compound could be developed as targeted therapies for RMS .
- Inhibition of Tumor Growth : In vitro experiments demonstrated that piperacetazine inhibited anchorage-independent growth in fusion-positive alveolar RMS cells. This indicates its potential utility in treating tumors characterized by specific genetic alterations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Synthesis and Testing : Various derivatives of piperazine-based compounds, including those similar to N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide, have been synthesized and tested for antimicrobial activity. Preliminary results indicate significant efficacy against Pseudomonas aeruginosa, while showing limited activity against Gram-positive bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to biological targets |
| Phenylcarbamothioyl Group | Contributes to the inhibition of specific proteins |
| Acetamide Moiety | Impacts solubility and bioavailability |
Case Study 1: Inhibition of PAX3::FOXO1
In a study focused on RMS, piperacetazine was screened against various compounds for its ability to bind directly to the PAX3::FOXO1 protein. The findings indicated that it could serve as a molecular scaffold for developing new inhibitors aimed at this oncogenic target, paving the way for future clinical trials .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on the structure of this compound were synthesized and tested against several pathogens. The results showed promising antimicrobial activity, particularly against resistant strains of bacteria, suggesting that modifications to the core structure could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes compounds with structural or functional similarities:
Functional Group Impact on Bioactivity
- Piperazine/Piperidine Derivatives : Compounds with piperazine or piperidine moieties (e.g., ) often exhibit receptor-binding activity due to their ability to mimic natural ligands. The target compound’s phenylcarbamothioyl-piperazine group may enhance selectivity for sulfur-dependent enzymes or transporters .
- Heterocyclic Cores: Pyridazinone () and pyridine () cores are associated with anti-inflammatory and anticancer activities.
- Substituent Effects :
- 3-Methylphenyl vs. Nitrophenyl : The nitro group in increases electron-withdrawing effects, enhancing reactivity in redox reactions, whereas the 3-methyl group in the target compound may improve metabolic stability .
- Halogenation : Bromine in and chlorine in alter steric and electronic profiles, affecting crystallinity and binding affinity .
Biological Activity
N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of thioamide derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.4 g/mol. The structure features a piperazine ring, which is a common motif in many bioactive molecules, and a phenylcarbamothioyl group that may contribute to its biological activity.
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets such as enzymes or receptors. The presence of the thioamide group suggests potential reactivity with nucleophiles, which could lead to inhibition of specific enzymatic pathways or modulation of receptor activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thioamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study evaluated the effects of thioamide derivatives on human cancer cell lines, revealing that certain modifications to the piperazine structure enhanced cytotoxicity. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential for further development as an anticancer agent.
Antimicrobial Activity
Compounds in this class have also demonstrated antimicrobial properties. For example, derivatives with similar structural features have been tested against a variety of bacterial strains, showing effectiveness in inhibiting growth at concentrations that suggest practical applications in treating infections.
Table 1: Antimicrobial Activity of Thioamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are necessary to evaluate safety profiles.
Key Findings:
- Absorption: Rapid absorption observed in animal models.
- Metabolism: Phase I metabolism primarily through liver enzymes.
- Excretion: Predominantly renal excretion noted.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions, as demonstrated in analogous acetamide syntheses. Critical parameters include:
- Use of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC) as a condensing agent in dichloromethane at 273 K to activate the carboxylic acid moiety .
- Maintaining anhydrous conditions and stoichiometric control of triethylamine to suppress side reactions.
- Post-reaction purification via trituration with ethanol to isolate the product in high yield (e.g., 91% reported for structurally related compounds) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios of reactants (e.g., 1:1.2 for amine:carboxylic acid) to maximize conversion.
Q. How can the structural and crystallographic properties of this compound be characterized?
- Techniques :
- X-ray diffraction (XRD) : Resolve crystal packing, hydrogen bonding (e.g., O–H⋯N, N–H⋯O interactions), and dihedral angles between aromatic planes (e.g., 79.3° observed in analogous benzothiazole-acetamide structures) .
- NMR spectroscopy : Confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity of the 3-methylphenyl group).
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+ ion).
Q. What preliminary biological activities have been reported for structurally similar acetamide derivatives?
- Antimicrobial Activity : Analogous N-substituted acetamides exhibit MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disruption of cell membrane integrity .
- Anticancer Potential : Benzothiazole-acetamide hybrids demonstrate cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10 µM in MCF-7 cells) through DNA intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How can adsorption isotherms and surface interaction studies inform the compound’s mechanism of action in corrosion inhibition or material science?
- Methodology :
- Perform mass loss experiments in acidic media (e.g., 1N HCl) to calculate surface coverage (θ) and fit data to Langmuir isotherms (indicating monolayer adsorption) .
- Use AFM or SEM to visualize surface morphology changes post-adsorption.
- Data Analysis : A high θ value (e.g., >0.9) suggests strong affinity for metal surfaces, likely via electron donation from sulfur (carbamothioyl group) or π-backbonding .
Q. What computational approaches are suitable for predicting electronic properties and structure-activity relationships (SAR)?
- DFT Modeling :
- Calculate HOMO-LUMO gaps to assess redox activity. For example, lower band gaps (<4 eV) correlate with enhanced electron-transfer capacity in corrosion inhibitors .
- Map molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in carbamothioyl groups as electron-rich centers) .
- MD Simulations : Simulate binding interactions with biological targets (e.g., protein-ligand docking for kinase inhibition studies).
Q. How do structural modifications (e.g., substituents on the piperazine ring) impact pharmacological efficacy?
- SAR Insights :
- Phenylcarbamothioyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- 3-Methylphenyl Substitution : Steric effects may modulate binding to hydrophobic pockets in enzyme active sites (e.g., observed in benzothiazole derivatives) .
- Experimental Validation : Synthesize analogs with fluorinated or electron-withdrawing groups and compare IC₅₀ values in bioassays.
Conflict Resolution in Data Interpretation
Q. How can researchers address contradictions in reported biological activities across similar compounds?
- Case Study : If Compound A shows antifungal activity while Compound B (with a methyl substitution) does not:
- Hypothesis : The methyl group may sterically hinder target binding.
- Testing : Conduct competitive binding assays or co-crystallization studies to compare interactions .
- Statistical Tools : Use multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logP, polar surface area) driving activity discrepancies .
Methodological Best Practices
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of acetamide derivatives .
- First-aid measures: Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled or ingested .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystallographic Data | Space group P2₁/c, Z = 4 | |
| Adsorption Efficiency | θ = 0.92 in 1N H₂SO₄ (Langmuir model) | |
| HOMO-LUMO Gap | 3.8 eV (DFT calculation) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
